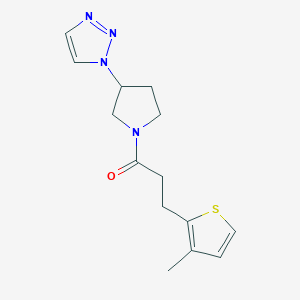![molecular formula C20H22ClN5O B2693706 N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-phenyltriazole-4-carboxamide;hydrochloride CAS No. 2418691-63-9](/img/structure/B2693706.png)
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-phenyltriazole-4-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a complex arrangement of rings and functional groups. Techniques such as X-ray diffraction or NMR spectroscopy could be used to determine its exact structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its atoms and the presence of any functional groups. For example, the carboxamide group might be reactive towards acids or bases, and the phenyl groups might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis and Structural Characterisation
A number of studies have focused on synthesizing and characterizing various carboxamide derivatives due to their potential in medicinal chemistry and materials science. For instance, Kelly et al. (2007) detailed the synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives, showcasing their structural characterisation through a range of spectroscopic techniques and demonstrating their cytotoxic effects on breast cancer cell lines (Kelly et al., 2007). Such work underscores the importance of carboxamide derivatives in developing anticancer agents.
Biological Activity and Potential Antipsychotic Agents
The exploration of heterocyclic carboxamides as potential therapeutic agents is a significant application. Norman et al. (1996) synthesized heterocyclic analogues of antipsychotic agents and evaluated their binding affinity to various receptors, highlighting the potential of these compounds in antipsychotic drug development (Norman et al., 1996). This research direction is crucial for discovering new treatments for psychiatric disorders.
Antimicrobial and Antitumor Activities
Another significant area of application for carboxamide derivatives is in antimicrobial and antitumor research. Behbehani et al. (2011) synthesized a variety of heterocyclic substances using 2-arylhydrazononitriles, finding that some derivatives displayed strong antimicrobial activities (Behbehani et al., 2011). Similarly, Raffa et al. (2009) prepared 3-amino-N-phenyl-1H-indazole-1-carboxamides and evaluated their in vitro antineoplastic activity, demonstrating significant antiproliferative effects (Raffa et al., 2009). These studies highlight the therapeutic potential of carboxamide derivatives against various diseases.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(aminomethyl)-3-phenylcyclobutyl]-3-phenyltriazole-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O.ClH/c21-14-20(15-7-3-1-4-8-15)11-16(12-20)23-19(26)18-13-22-24-25(18)17-9-5-2-6-10-17;/h1-10,13,16H,11-12,14,21H2,(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZIXRWORUPXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)C2=CC=CC=C2)NC(=O)C3=CN=NN3C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-phenyltriazole-4-carboxamide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

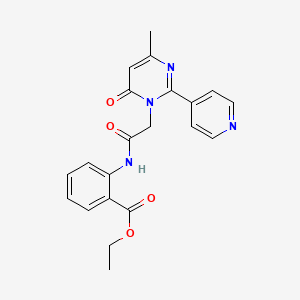
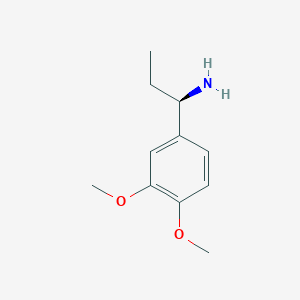
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide](/img/structure/B2693626.png)
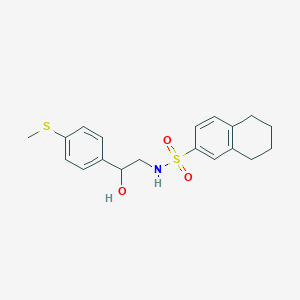

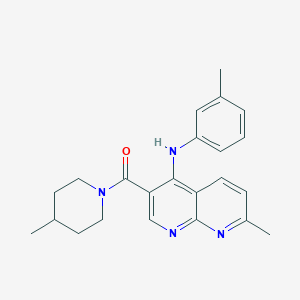
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2693636.png)

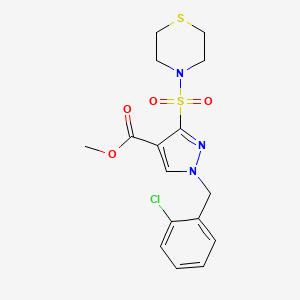
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2693640.png)
![8-benzoyl-6-(2-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2693641.png)
![(2Z)-6-bromo-2-[(4-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2693642.png)
![(4aR,5R,5aR,8aR,9S)-10-(pyridin-3-yl)-7-(p-tolyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2693643.png)
